![molecular formula C14H13F2N3O3S2 B4762635 N-(2,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4762635.png)
N-(2,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonyl]hydrazinecarbothioamide
描述
N-(2,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonyl]hydrazinecarbothioamide, commonly known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of hydrazinecarbothioamides and has been studied extensively for its mechanism of action and physiological effects. We will also list future directions for the study of this compound.
作用机制
DFP-10825 exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth. DFP-10825 has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Inhibition of COX-2 leads to the reduction of inflammation. Additionally, DFP-10825 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Activation of this pathway leads to the reduction of oxidative stress and neuroprotection.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. In cancer research, DFP-10825 has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cancer cell migration and invasion. In inflammation research, DFP-10825 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses. In neurological disorder research, DFP-10825 has been shown to improve cognitive function, reduce oxidative stress, and protect against neurotoxicity.
实验室实验的优点和局限性
DFP-10825 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. It has also been shown to have low toxicity and high selectivity for its target enzymes and proteins. However, DFP-10825 has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. It also has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of DFP-10825. One direction is to study its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to optimize its pharmacokinetic properties, such as solubility and half-life, to improve its effectiveness in vivo. Additionally, further studies are needed to elucidate its mechanism of action and identify its target enzymes and proteins.
科学研究应用
DFP-10825 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, DFP-10825 has been shown to inhibit the production of pro-inflammatory cytokines. In neurological disorder research, DFP-10825 has been shown to have neuroprotective effects and improve cognitive function.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O3S2/c1-22-10-3-5-11(6-4-10)24(20,21)19-18-14(23)17-13-7-2-9(15)8-12(13)16/h2-8,19H,1H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTDNNMYYRNIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonyl]hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



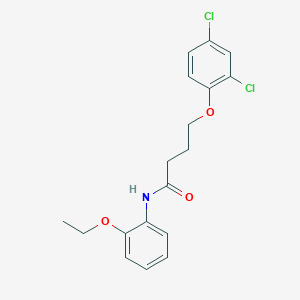
![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762565.png)
![5-(2-fluorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4762572.png)
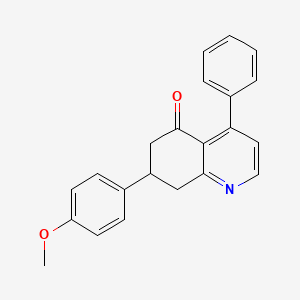
![1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4762575.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4762592.png)
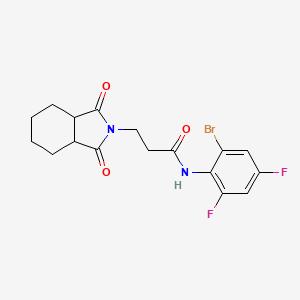
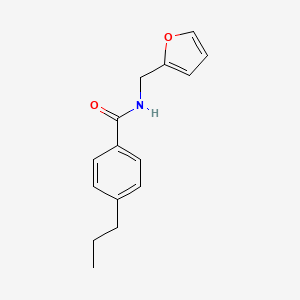
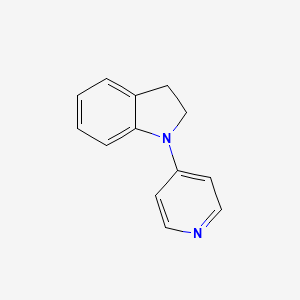
![N-[4-(cyanomethyl)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4762643.png)
![5-({6-tert-butyl-3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4762645.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-5-iodobenzamide](/img/structure/B4762653.png)
![N-benzyl-3-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B4762658.png)
![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{3-[(4-isopropylphenoxy)methyl]-4-methoxyphenyl}acrylamide](/img/structure/B4762659.png)